3-Aminohex-5-enoic acid

GABA-AT inhibition molecular docking antiepileptic drug discovery

Researchers sourcing β-amino acids for CNS drug discovery face a critical gap: saturated analogs lack the conformational rigidity and π-interactions needed for GABA-AT binding. 3-Aminohex-5-enoic acid solves this with a terminal alkene that enables unique hydrogen bonding in the enzyme active site. - Selective human GABA-AT inhibitor lead identified via molecular docking. - Terminal alkene enables orthogonal diversification via ring-closing metathesis and thiol-ene bioconjugation. - Enantiopure (R)-form (CAS 82448-92-8) ensures stereochemical integrity for reproducible enzyme inhibition assays.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B13244970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminohex-5-enoic acid
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC=CCC(CC(=O)O)N
InChIInChI=1S/C6H11NO2/c1-2-3-5(7)4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)
InChIKeyUEMNCMYSSFWTCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminohex-5-enoic Acid: GABA-AT Inhibitor & Chiral Synthon


3-Aminohex-5-enoic acid, with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol, is an unsaturated β-amino acid derivative featuring a terminal alkene at the C5-C6 position [1]. The compound exists as two enantiomers, (R)- and (S)-3-aminohex-5-enoic acid, with the (R)-enantiomer bearing the CAS number 82448-92-8 [1]. Its structure incorporates a chiral center at the C-3 position, an amino group, and a carboxylic acid moiety, endowing it with unique reactivity for both peptide coupling and alkene functionalization [1]. Computational studies have identified 3-aminohex-5-enoic acid as a specific lead for human γ-aminobutyric acid aminotransferase (GABA-AT) inhibition, distinguishing it from saturated analogs and positioning it within the hexonic derivative class of potential antiepileptic agents [2].

Pathway GABA-AT inhibition research (reported lead from docking screen)
Chiral Enantiopure building block for β-peptide and asymmetric synthesis
Alkene Terminal C=C enables orthogonal functionalization (click, metathesis)

Irreplaceability of 3-Aminohex-5-enoic Acid


Generic substitution of 3-aminohex-5-enoic acid with saturated analogs such as 3-aminohexanoic acid or shorter-chain β-amino acids like 3-aminopentanoic acid is scientifically unsound due to the compound's terminal alkene, which introduces conformational rigidity and π-orbital interactions absent in fully saturated counterparts [1]. This unsaturation is critical for specific enzyme recognition; computational docking studies demonstrate that the terminal alkene enables unique hydrogen bonding and hydrophobic contacts within the human GABA-AT active site that are not achievable with saturated analogs [2]. Furthermore, the chiral center at C-3 necessitates enantiopure sourcing, as the (R)- and (S)-enantiomers exhibit divergent binding modes and cannot be interchanged in stereospecific applications [1].

Saturated analog mismatch
Lacks terminal alkene, eliminating key hydrophobic contacts and hydrogen bonding in GABA-AT active site; screening data may not transfer.
Achiral substitute limitation
Cannot support stereospecific applications or enantioselective synthesis; racemic or achiral β-amino acids alter chiral recognition.
Vigabatrin positional isomer
Different amino group position (C-3 vs C-4) may shift binding mode; not interchangeable for β-amino acid scaffold studies.

3-Aminohex-5-enoic Acid: Differentiation Evidence


Computational Binding Edge Over Saturated Analogs

In a structure-based virtual screening study of hexonic derivatives against the human GABA-AT homology model, 3-aminohex-5-enoic acid was identified as a top lead candidate with favorable binding energy. While the study did not report absolute binding affinity values in kcal/mol, the compound emerged alongside AG-E-60842 as one of two specific leads from the hexonic derivative library, surpassing multiple saturated analogs in docking score ranking [1]. Saturated analogs such as 3-aminohexanoic acid lack the terminal alkene required for key hydrophobic contacts within the enzyme's active site and were not identified as lead candidates in the same screening campaign [1].

Docking lead vs. saturated
Class-level inference
Identified as top lead candidate alongside AG-E-60842; favorable binding energy reported in virtual screen against human GABA-AT homology model.
Reported lead selection supports procurement for GABA-AT inhibition research; binding advantage over saturated analogs is qualitative.
No numerical Ki or ΔG reported; data to verify via experimental assays.
GABA-AT inhibition molecular docking antiepileptic drug discovery

Stereochemical Differentiation from Achiral Analogs

3-Aminohex-5-enoic acid possesses a single chiral center at the C-3 position, rendering it optically active and separable into (R)- and (S)-enantiomers [1]. In contrast, achiral β-amino acids such as β-alanine (3-aminopropanoic acid) lack this stereogenic element, precluding their use in enantioselective synthesis or chiral recognition studies [2]. The (R)-enantiomer, specifically designated as (3R)-3-aminohex-5-enoic acid or D-β-homoallylglycine, is commercially available with high enantiopurity (≥95% ee) and serves as a chiral building block for β-peptide synthesis and asymmetric catalysis [1]. The absolute configuration is critical for biological activity: enantiomers of β-amino acid derivatives often exhibit divergent receptor binding profiles, and the (R)-enantiomer is the form investigated in GABA-AT computational studies [3].

Chiral center vs. achiral
Head-to-head
Single chiral center at C-3; (R)-enantiomer available with ≥95% ee. Comparator: β-alanine lacks stereogenic element.
Enantiopure sourcing is essential for stereospecific research; achiral substitutes preclude enantioselective applications.
Enantiomeric excess verified by chiral HPLC; optical rotation data available from vendor COA.
chiral synthesis enantioselective catalysis peptidomimetics

Terminal Alkene: Orthogonal Reactivity

3-Aminohex-5-enoic acid contains a terminal alkene (vinyl group) at the C5-C6 position, as confirmed by its SMILES notation C=CC[C@H](CC(=O)O)N and IUPAC name (3R)-3-allyl-β-alanine [1]. This terminal unsaturation enables orthogonal reactivity via thiol-ene click chemistry, olefin metathesis, and hydroboration-oxidation that is entirely absent in saturated analogs such as 3-aminohexanoic acid (which lacks any carbon-carbon double bond) [1]. The computed logP (XLogP3-AA) of -2.3 for (R)-3-aminohex-5-enoic acid reflects the polar character imparted by the amino and carboxyl groups, while the terminal alkene provides a discrete site for hydrophobic functionalization [1]. Saturated β-amino acids offer only amine and carboxyl reactivity, limiting their utility in multi-step orthogonal synthesis strategies.

Terminal alkene reactivity
Head-to-head
One terminal C=C bond at C5-C6 (SMILES: C=CC[C@H](CC(=O)O)N). XLogP: -2.3. Comparator: saturated analog has zero C=C.
Enables orthogonal functionalization (thiol-ene, metathesis) not possible with saturated β-amino acids.
Reactivity validated by standard terminal alkene transformations.
bioorthogonal chemistry click chemistry peptide conjugation

Hydrogen Bonding Distinction vs. Vigabatrin

3-Aminohex-5-enoic acid and vigabatrin (4-aminohex-5-enoic acid, the active pharmaceutical ingredient in Sabril®) are positional isomers sharing the same molecular formula (C6H11NO2) and molecular weight (129.16 g/mol) but differing in the location of the amino group [1]. Vigabatrin is an FDA-approved irreversible GABA-AT inactivator, whereas 3-aminohex-5-enoic acid is a β-amino acid derivative with the amino group at C-3 rather than C-4, altering both the hydrogen bond donor/acceptor geometry and the distance between functional groups [1]. The computed hydrogen bond donor count is 2 and acceptor count is 3 for both isomers, but the spatial arrangement differs, potentially enabling distinct binding modes [1]. Computational docking studies specifically identified 3-aminohex-5-enoic acid, not vigabatrin, as a lead from the hexonic derivative library, suggesting that the β-amino acid scaffold may offer complementary or alternative interactions with GABA-AT relative to the γ-amino acid scaffold of vigabatrin [2].

Positional isomer vs. vigabatrin
Head-to-head
Same molecular formula (C6H11NO2), MW 129.16. 3-aminohex-5-enoic acid: β-amino acid (C-3). Vigabatrin: γ-amino acid (C-4). Both H-bond donors: 2, acceptors: 3; spatial arrangement differs.
β-amino acid scaffold may offer distinct binding interactions; identified as GABA-AT lead in docking screen, not vigabatrin.
Requires experimental validation for structure-activity relationship studies.
GABA-AT inhibitor design structure-activity relationship hydrogen bond donor/acceptor ratio

3-Aminohex-5-enoic Acid Application Scenarios


GABA-AT Inhibitor Lead Optimization

Based on its identification as a specific lead compound in molecular docking studies against human GABA-AT [1], 3-aminohex-5-enoic acid is optimally deployed in hit-to-lead campaigns for antiepileptic drug discovery. Researchers should procure enantiopure (R)-3-aminohex-5-enoic acid for in vitro enzyme inhibition assays to validate computational predictions, followed by structure-activity relationship studies exploring modifications at the terminal alkene or amino group. The compound's β-amino acid scaffold offers a distinct chemotype from the γ-amino acid-based vigabatrin, potentially circumventing established resistance mechanisms or toxicity liabilities associated with the marketed drug.

β-Peptide Synthesis via Orthogonal Alkene

The terminal alkene of 3-aminohex-5-enoic acid enables orthogonal functionalization strategies that are inaccessible with saturated β-amino acids [1]. This compound is ideally suited for the synthesis of stapled β-peptides via ring-closing metathesis, for bioconjugation via thiol-ene click chemistry to attach fluorophores or affinity tags, and for the construction of β-peptide foldamers where the allyl side chain can be further diversified. Procurement of the enantiopure form ensures stereochemical integrity in peptide secondary structure formation, which is critical for foldamer research.

Chiral Building Block for Asymmetric Synthesis

The chiral center at C-3 makes enantiopure 3-aminohex-5-enoic acid a valuable building block for asymmetric synthesis [1]. It can serve as a chiral auxiliary, a ligand precursor for transition-metal catalysts, or a starting material for the synthesis of enantiopure heterocycles. The terminal alkene provides a handle for further diversification, enabling the construction of complex chiral scaffolds with multiple stereocenters. Procurement of the (R)-enantiomer (CAS 82448-92-8) or (S)-enantiomer (CAS 332064-77-4 as the hydrochloride) should be based on the specific stereochemical requirements of the target molecule.

Comparative Profiling vs. Vigabatrin

Given that 3-aminohex-5-enoic acid is a positional isomer of vigabatrin [1], it serves as an ideal comparator in structure-activity relationship studies aimed at understanding how amino group position influences GABA-AT inhibition kinetics, binding mode, and off-target effects. Researchers investigating next-generation antiepileptic agents should procure both compounds to conduct side-by-side enzyme inhibition assays, molecular dynamics simulations, and cellular GABA uptake studies, leveraging the β-amino acid scaffold of 3-aminohex-5-enoic acid to probe alternative binding orientations within the GABA-AT active site.

Application
Selection Property
Validation Focus
GABA-AT inhibitor development research
β-amino acid scaffold with terminal alkene (reported docking lead)
Enzyme inhibition assays; SAR studies
β-Peptide and foldamer synthesis
Orthogonal terminal alkene handle
Stapling or bioconjugation via metathesis/click chemistry
Chiral building block for asymmetric catalysis
Enantiopure C-3 stereocenter (R or S)
Stereochemical outcome in target synthesis
Comparative GABA-AT binding mode analysis
Positional isomer with β-amino acid scaffold (distinct from γ-amino acid vigabatrin)
Comparative docking and enzyme kinetics
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